molecular formula C11H22N4 B13483084 1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine

1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine

Cat. No.: B13483084
M. Wt: 210.32 g/mol
InChI Key: JNEMQCZYTRRGHD-UHFFFAOYSA-N
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Description

1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by its unique structure, which includes an isobutyl group, a methyl group, and a triazole ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor.

    Introduction of the Isobutyl and Methyl Groups: The isobutyl and methyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes:

    Batch Processing: The compound is synthesized in batches to ensure consistency and quality.

    Purification: The product is purified using techniques such as crystallization, distillation, and chromatography.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetone.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug development and therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The triazole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
  • 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine

Uniqueness

1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is unique due to its specific structural features, such as the presence of both isobutyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

2-methyl-1-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]propan-1-amine

InChI

InChI=1S/C11H22N4/c1-7(2)6-9-13-11(15(5)14-9)10(12)8(3)4/h7-8,10H,6,12H2,1-5H3

InChI Key

JNEMQCZYTRRGHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)C(C(C)C)N)C

Origin of Product

United States

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